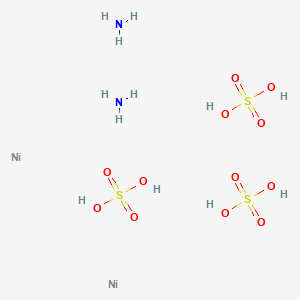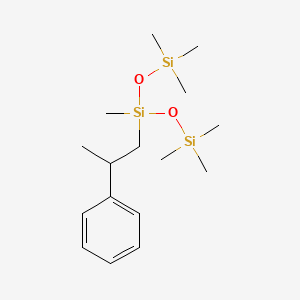
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms bonded to oxygen atoms and organic groups. This compound is known for its hydrophobic properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,5,5-Heptamethyltrisiloxane with an appropriate phenylpropyl derivative. This reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can undergo substitution reactions where the phenylpropyl group is replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, various silane compounds, and substituted siloxanes .
Applications De Recherche Scientifique
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane exerts its effects involves its interaction with various molecular targets. The hydrophobic nature of the compound allows it to interact with hydrophobic regions of biomolecules, enhancing their stability and functionality. The silicon-oxygen backbone provides flexibility and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenylpropyl group, making it less hydrophobic.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains fewer methyl groups, resulting in different physical properties.
1,1,3,3-Tetramethyldisiloxane: Has a shorter silicon-oxygen backbone, affecting its flexibility and reactivity.
Uniqueness
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is unique due to its combination of hydrophobicity, flexibility, and resistance to degradation. These properties make it highly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
27441-37-8 |
|---|---|
Formule moléculaire |
C16H32O2Si3 |
Poids moléculaire |
340.68 g/mol |
Nom IUPAC |
trimethyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C16H32O2Si3/c1-15(16-12-10-9-11-13-16)14-21(8,17-19(2,3)4)18-20(5,6)7/h9-13,15H,14H2,1-8H3 |
Clé InChI |
JFWDWTJEPWBTAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





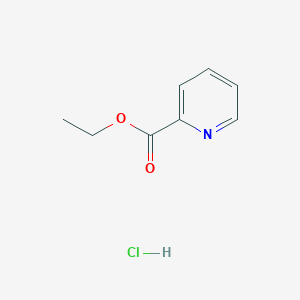
![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
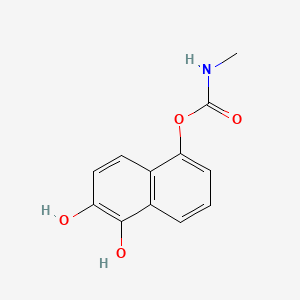
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)

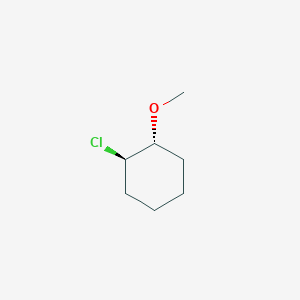

![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


